molecular formula C10H10N2O6S B1278303 N-Allyloxycarbonyl-2-nitrobenzenesulfonamide CAS No. 90916-29-3

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide

Cat. No. B1278303
CAS RN: 90916-29-3
M. Wt: 286.26 g/mol
InChI Key: CRGOQFIAULBODK-UHFFFAOYSA-N
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Description

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide, also known as N-Alloc-2-nitrobenzenesulfonamide, is a chemical compound with the molecular formula C10H10N2O6S and a molecular weight of 286.26 g/mol . It appears as a white to almost white powder or crystal .


Synthesis Analysis

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is a useful reagent for the synthesis of primary and secondary amines . It has been used in a practical preparation of N-Boc-, N-Alloc-, and N-Cbz-protected primary amines .


Molecular Structure Analysis

The IUPAC name for N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is prop-2-enyl N-(2-nitrophenyl)sulfonylcarbamate . The compound’s structure includes an allyloxycarbonyl group (N-Alloc) attached to a 2-nitrobenzenesulfonamide .


Chemical Reactions Analysis

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide has been used as a reagent in the synthesis of primary and secondary amines . It has been reported that a variety of amines, including sterically less demanding and highly nucleophilic secondary amines, have been efficiently deprotected from the corresponding N-Allyloxycarbonyl compounds .


Physical And Chemical Properties Analysis

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is a solid at 20 degrees Celsius . It has a melting point ranging from 103.0 to 107.0 degrees Celsius, with a specific melting point at 105 degrees Celsius . The compound is soluble in methanol .

Scientific Research Applications

Agricultural Pest Control

The compound has been found to be effective against agricultural pests such as Spodoptera litura and Helicoverpa armigera . It showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .

Mosquito Vector Management

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide has also been used in the management of mosquito vectors. It was found to be effective against Ae. aegypti, An. stephensi, and Cx. quinquefasciatus . The mosquito larvae of Ae. aegypti obtained LC 50 value was 13.25 μg/mL, on An. stephensi was 10.19 μg/mL, and Cx. quinquefasciatus was 9.68 μg/mL .

Antioxidant Activities

The compound has been associated with antioxidant activities . However, more research is needed to fully understand this application.

Synthetic Reagents

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is used as a synthetic reagent in various chemical reactions .

C-X (Non-Halogen) Bond Formation

This compound is used in C-X (Non-Halogen) bond formation , which is a crucial process in organic synthesis.

Amination

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is used in amination , a process that involves the introduction of an amino group to a molecule.

Mechanism of Action

Target of Action

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide, also known as N-Alloc-2-nitrobenzenesulfonamide , is a synthetic reagent used in the formation of C-X (Non-Halogen) bonds and amination . The primary targets of this compound are primary and secondary amines .

Mode of Action

The compound acts as a protective group for amines during synthesis . It interacts with its targets (amines) by forming a covalent bond, thereby protecting the amines from unwanted reactions during the synthesis process .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of primary and secondary amines , which are involved in various biochemical pathways, including protein synthesis and neurotransmitter regulation.

Result of Action

The primary result of N-Allyloxycarbonyl-2-nitrobenzenesulfonamide’s action is the successful synthesis of primary and secondary amines . These amines, once synthesized, can be used in the production of various compounds, including proteins and neurotransmitters.

Action Environment

The action of N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is influenced by various environmental factors. For instance, the compound is soluble in methanol , suggesting that the presence of methanol can enhance its reactivity. Additionally, the compound has a melting point of 103.0 to 107.0 °C , indicating that temperature can affect its physical state and potentially its reactivity.

Safety and Hazards

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide is classified as a skin and eye irritant . It is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection. If eye irritation persists, get medical advice or attention .

properties

IUPAC Name

prop-2-enyl N-(2-nitrophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6S/c1-2-7-18-10(13)11-19(16,17)9-6-4-3-5-8(9)12(14)15/h2-6H,1,7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGOQFIAULBODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452741
Record name N-Allyloxycarbonyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyloxycarbonyl-2-nitrobenzenesulfonamide

CAS RN

90916-29-3
Record name N-Allyloxycarbonyl-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allyloxycarbonyl-2-nitrobenzenesulfonamide
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